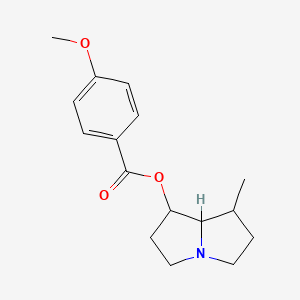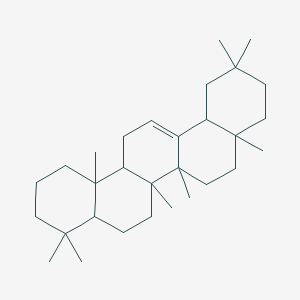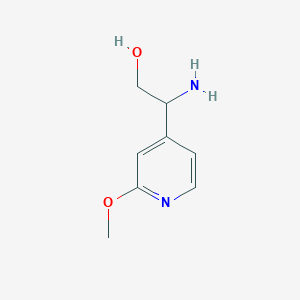
4,5-Difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)-1,3-dioxolane is a complex organic compound with the following structural formula:
CF3ICF2ICF3O2C
This compound belongs to the class of dioxolanes, which are cyclic ethers containing two oxygen atoms in a six-membered ring. The presence of fluorine and iodine atoms makes it highly reactive and interesting for various applications.
Méthodes De Préparation
Synthetic Routes:
Halogenation of Difluoromethyl Ketone:
Direct Synthesis from Trifluoromethyl Acetate:
Industrial Production:
The industrial production of this compound involves scaling up the synthetic routes mentioned above. Optimization of reaction conditions, purification, and safety considerations are crucial for large-scale production.
Analyse Des Réactions Chimiques
4,5-Difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)-1,3-dioxolane participates in several reactions:
Substitution Reactions: It readily undergoes nucleophilic substitution reactions due to the electron-withdrawing effects of fluorine and iodine atoms.
Redox Reactions: The trifluoromethyl groups can be oxidized or reduced, leading to diverse products.
Ring-Opening Reactions: The dioxolane ring can open under specific conditions, yielding new functional groups.
Common reagents include nucleophiles (e.g., amines, thiols), reducing agents (e.g., LiAlH4), and oxidizing agents (e.g., H2O2).
Applications De Recherche Scientifique
Chemistry: Used as a building block for designing novel fluorinated compounds.
Biology and Medicine: Investigated for potential antiviral or antibacterial properties.
Industry: Employed in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The exact mechanism of action depends on the specific application. the trifluoromethyl groups enhance lipophilicity and alter molecular interactions, potentially affecting enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
4,5-Difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)-1,3-dioxolane stands out due to its unique combination of fluorine and iodine atoms. Similar compounds include other dioxolanes, but few possess this specific substitution pattern.
Propriétés
Numéro CAS |
137635-01-9 |
|---|---|
Formule moléculaire |
C5F8I2O2 |
Poids moléculaire |
497.85 g/mol |
Nom IUPAC |
4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5F8I2O2/c6-2(7,8)1(3(9,10)11)16-4(12,14)5(13,15)17-1 |
Clé InChI |
MLMODTZUFADODX-UHFFFAOYSA-N |
SMILES canonique |
C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(F)I)(F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-5-[2-(Boc-amino)-3-(5'-chloro-2'-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione](/img/structure/B12103782.png)


![7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride](/img/structure/B12103795.png)
![[3-Benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12103810.png)



![5-Hydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12103847.png)

![cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl](/img/structure/B12103855.png)


![4-(beta-D-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoic acid [(4S,5beta)-1-azabicyclo[3.3.0]octan-4-yl]methyl ester](/img/structure/B12103876.png)
